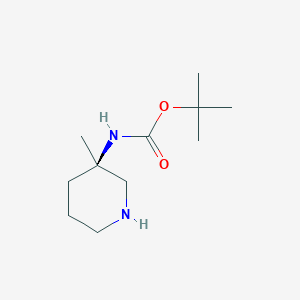

(3R)-3-(Boc-氨基)-3-甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3R)-3-(Boc-amino)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 . It is also known as TERT-BUTYL N-[(3R)-3-METHYLPIPERIDIN-3-YL]CARBAMATE . This compound is an important fragment for the synthesis of diabetes treatments which rely on DPP-IV inhibitory activity mode of action .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R)-3-(Boc-amino)-3-methylpiperidine” include a predicted boiling point of 308.4±31.0 °C, a predicted density of 1.01±0.1 g/cm3, and a predicted pKa of 12?±.0.20 .科学研究应用

1. 组合化学

正交 N 保护(Boc 和 Cbz)4-(1,2,3-三唑-4-基)-取代的 3-氨基哌啶,源自哌啶结构单元,已成为组合化学的新型支架。这一进展得益于采用亲核叠氮环开环,然后进行铜催化的 Huisgen 1,3-偶极环加成,该方法为合成多种化合物提供了一个多功能平台 (Schramm 等,2010)。

2. 3,7-二氮杂双环衍生物的合成

正交 N 保护(Boc 和 Cbz)3,4-叠氮基哌啶作为合成 4-取代 3-氨基哌啶(具有很高的生物活性潜力)的多功能结构单元的效用已得到证实。这种方法涉及可扩展的多克合成,突出了该化合物作为更复杂结构前体的潜力 (Schramm 等,2009)。

3. β-选择性 C(sp3)-H 芳基化

钯催化的迁移 Negishi 偶联已被开发用于 3-芳基-N-Boc-哌啶的直接合成。此过程允许 β-选择性 C(sp3)-H 芳基化,为创建复杂的 3-芳基哌啶(药物研究中的重要结构单元)打开了大门 (Millet & Baudoin,2015)。

4. Boc 基团迁移

N→O 叔丁氧羰基(Boc)迁移的研究提供了对化合物操作机理方面的见解。这种理解对于涉及复杂有机分子的精确结构修饰的应用至关重要 (Xue & Silverman,2010)。

5. 对映选择性合成

已报道使用 N-Boc 保护前体对间甲苯基取代氨基酸进行对映选择性合成,展示了此类化合物在创建高度亲脂性、构象刚性结构(用于设计复杂分子结构)中的潜力 (Medina 等,2000)。

作用机制

Target of Action

The primary target of the compound (3R)-3-(Boc-amino)-3-methylpiperidine is the amino group in various organic compounds . The compound is used as a protecting group for amines during chemical reactions . The tert-butyloxycarbonyl (Boc) group in the compound protects the amino group from reacting, allowing for transformations of other functional groups .

Mode of Action

(3R)-3-(Boc-amino)-3-methylpiperidine interacts with its targets by converting the amino group into a carbamate . This conversion is achieved through a nucleophilic addition-elimination reaction . The Boc group is added to the amine through the precursor Di-tert-butyl decarbonate, which acts as a great electrophile for the nucleophilic addition of the amine .

Biochemical Pathways

The biochemical pathway affected by (3R)-3-(Boc-amino)-3-methylpiperidine involves the protection of amino groups during chemical reactions . The compound allows for the transformation of other functional groups without the interference of the amino group . This is particularly useful in the synthesis of peptides .

Pharmacokinetics

The compound’s use as a protecting group suggests that its bioavailability would be dependent on the specific conditions of the chemical reactions it is used in .

Result of Action

The result of the action of (3R)-3-(Boc-amino)-3-methylpiperidine is the successful protection of the amino group during chemical reactions . This allows for the transformation of other functional groups without the interference of the amino group . The Boc group can be removed when no longer needed, using a strong acid such as trifluoracetic acid (TFA) .

Action Environment

The action, efficacy, and stability of (3R)-3-(Boc-amino)-3-methylpiperidine are influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .

属性

IUPAC Name |

tert-butyl N-[(3R)-3-methylpiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFTJQKKCELGD-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCNC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-(Boc-amino)-3-methylpiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propanoyl]piperazine-2-carbonitrile](/img/structure/B2563895.png)

![N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2563900.png)

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2563905.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B2563907.png)

![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)

![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2563913.png)